molecular formula C8H10O2 B14334481 2,2'-Bifuran, 2,2',5,5'-tetrahydro- CAS No. 98869-92-2

2,2'-Bifuran, 2,2',5,5'-tetrahydro-

Cat. No.: B14334481
CAS No.: 98869-92-2
M. Wt: 138.16 g/mol
InChI Key: OWLVHKAAVQCIEI-UHFFFAOYSA-N
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Description

2,2’-Bifuran, 2,2’,5,5’-tetrahydro- is an organic compound with the molecular formula C8H10O2 It is a derivative of bifuran, where the furan rings are partially hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bifuran, 2,2’,5,5’-tetrahydro- typically involves the hydrogenation of 2,2’-bifuran. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of 2,2’-Bifuran, 2,2’,5,5’-tetrahydro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bifuran, 2,2’,5,5’-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Further reduction can lead to fully hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) is typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Fully hydrogenated bifuran derivatives.

    Substitution: Halogenated or aminated bifuran derivatives.

Scientific Research Applications

2,2’-Bifuran, 2,2’,5,5’-tetrahydro- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials, coatings, and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of 2,2’-Bifuran, 2,2’,5,5’-tetrahydro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but studies often focus on its binding affinity and reactivity with specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bifuran: The non-hydrogenated parent compound.

    2,2’,5,5’-Tetrahydro-3,3’-bifuran: A similar compound with different hydrogenation patterns.

    2,2’,5,5’-Tetramethyltetrahydrofuran: A fully hydrogenated derivative with methyl groups.

Uniqueness

2,2’-Bifuran, 2,2’,5,5’-tetrahydro- is unique due to its partial hydrogenation, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where fully hydrogenated or non-hydrogenated bifurans may not be suitable.

Properties

CAS No.

98869-92-2

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-(2,5-dihydrofuran-2-yl)-2,5-dihydrofuran

InChI

InChI=1S/C8H10O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-4,7-8H,5-6H2

InChI Key

OWLVHKAAVQCIEI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(O1)C2C=CCO2

Origin of Product

United States

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